N-(2-methoxyethyl)-4-((4-methylpyrimidin-2-yl)oxy)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-methoxyethyl)-4-((4-methylpyrimidin-2-yl)oxy)benzamide, also known as MMB, is a chemical compound that has been synthesized and studied for its potential use in scientific research applications. MMB is a benzamide derivative and has been shown to have various biochemical and physiological effects.
Scientific Research Applications
Structural Characterization and Synthesis
- The synthesis of related compounds involves complex chemical reactions aiming to explore their potential in pharmaceutical applications. For instance, the study of methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate demonstrates the intricacies involved in synthesizing compounds with potential antitubercular properties (Richter et al., 2023).
Antimicrobial Activity
- Some derivatives have shown significant antimicrobial activity. For example, substituted 4-(bromomethyl)-N-(4-ethyl-6-methylpyrimidin-2-yl) benzamide derivatives have been synthesized and evaluated for their antibacterial and antifungal activities, showing potential as new antimicrobial agents (Vijaya Laxmi et al., 2019).
Potential in Alzheimer's Disease Treatment
- Derivatives such as N-Hydroxy-4-((5-(4-methoxybenzoyl)-1H-indol-1-yl)methyl)benzamide have been identified for their selective inhibitory activity against histone deacetylase 6 (HDAC6), showing promise in decreasing the level of phosphorylation and aggregation of tau proteins, which is a hallmark of Alzheimer's disease (Lee et al., 2018).
Reactions with Methoxypyrimidines and Pyrimidones
- The reactions of benzonitrile oxide with methoxypyrimidines and pyrimidones have been explored to understand the chemical behaviors and potential applications of these compounds in further synthetic processes (Corsaro et al., 2005).
properties
IUPAC Name |
N-(2-methoxyethyl)-4-(4-methylpyrimidin-2-yl)oxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-11-7-8-17-15(18-11)21-13-5-3-12(4-6-13)14(19)16-9-10-20-2/h3-8H,9-10H2,1-2H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEWWUKBKRCOUPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)OC2=CC=C(C=C2)C(=O)NCCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyethyl)-4-((4-methylpyrimidin-2-yl)oxy)benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.